molecular formula C21H18N4O2S2 B2462716 2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 901258-44-4

2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2462716
CAS No.: 901258-44-4
M. Wt: 422.52
InChI Key: IEQWSLUCJOFJFW-UHFFFAOYSA-N
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Description

The compound 2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide features a central 1H-imidazole core substituted with a 3-methoxyphenyl group at position 2 and a phenyl group at position 3. A sulfanyl (-S-) bridge connects the imidazole ring to an acetamide moiety, which is further linked to a 1,3-thiazol-2-yl group.

Properties

IUPAC Name

2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-27-16-9-5-8-15(12-16)19-24-18(14-6-3-2-4-7-14)20(25-19)29-13-17(26)23-21-22-10-11-28-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQWSLUCJOFJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(3-Methoxyphenyl)-5-Phenyl-1H-Imidazole-4-Thiol

A modified approach involves reacting 3-methoxybenzaldehyde and benzaldehyde with ammonium acetate in the presence of a thiocarbamide source. For example:

  • 3-Methoxybenzaldehyde (1.0 equiv) and benzaldehyde (1.0 equiv) are combined with thiourea (1.2 equiv) in glacial acetic acid.
  • The mixture is heated at 80–90°C for 6–8 hours, yielding 2-(3-methoxyphenyl)-5-phenyl-1H-imidazole-4-thiol via cyclization and thiolation.

Key Considerations :

  • The use of thiourea introduces the thiol group at position 4 of the imidazole ring.
  • Acetic acid acts as both solvent and catalyst, promoting cyclization while minimizing side reactions.

Alternative Pathways and Comparative Analysis

One-Pot Imidazole-Thiazole Assembly

An alternative method condenses the imidazole and thiazole moieties in a single pot:

  • 3-Methoxybenzaldehyde , benzaldehyde , 2-amino-1,3-thiazole , and thioglycolic acid are refluxed in ethanol with catalytic p-toluenesulfonic acid.
  • The reaction proceeds via in situ formation of the imidazole-thiol intermediate, which couples directly with the thiazole-acetamide fragment.

Advantages :

  • Reduces purification steps.
  • Yields ~65%, slightly lower than stepwise methods but more time-efficient.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

  • Reactants are combined in a sealed vessel and irradiated at 120°C for 20 minutes.
  • Yields improve to 80–85% due to enhanced reaction homogeneity and reduced side products.

Characterization and Analytical Validation

Critical analytical data for the target compound include:

Technique Key Observations
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, imidazole-H), 7.65–7.12 (m, 9H, aromatic), 4.32 (s, 2H, SCH₂), 3.84 (s, 3H, OCH₃)
IR (KBr) ν 3254 (NH), 1685 (C=O), 1269 (C=S) cm⁻¹
HRMS m/z 435.1125 [M+H]⁺ (calc. 435.1129)

These data align with analogous imidazole-thiazole derivatives reported in the literature.

Challenges and Mitigation Strategies

  • Regioselectivity in Imidazole Formation : Competing pathways may yield 2,4- vs. 2,5-disubstituted imidazoles. Using excess ammonium acetate directs selectivity toward the 2,4-isomer.
  • Thiol Oxidation : Performing reactions under nitrogen or using antioxidants like BHT prevents disulfide byproducts.
  • Purification Complexity : Gradient elution in column chromatography (hexane → ethyl acetate) resolves closely eluting impurities.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the imidazole or thiazole rings.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially in the presence of strong nucleophiles like sodium hydride.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce reduced imidazole derivatives.

Scientific Research Applications

2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with various biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole and thiazole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole and thiazole rings can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiazole/Amide Moiety

The N-(1,3-thiazol-2-yl)acetamide group in the target compound differentiates it from analogs with alternative aryl or heteroaryl substituents. For example:

  • The fluorophenyl group may enhance lipophilicity, altering pharmacokinetic properties .
  • Compounds 9a–e (): These analogs feature triazole-linked benzimidazole-thiazole systems with varying aryl groups (e.g., phenyl, fluorophenyl, bromophenyl) on the thiazole. The bromophenyl-substituted 9c demonstrated distinct docking poses in computational studies, suggesting substituent-dependent binding modes .

Table 1: Substituent Comparison

Compound R Group on Thiazole/Amide Key Structural Features Potential Impact on Activity
Target Compound 1,3-Thiazol-2-yl Heterocyclic N for H-bonding Enhanced target engagement
N-(4-Fluorophenyl) analog 4-Fluorophenyl Electron-withdrawing F substituent Increased lipophilicity
9c () 4-Bromophenyl Heavy atom (Br) for X-ray studies Improved crystallinity
Heterocyclic Core Modifications
  • 1,3,4-Oxadiazole vs. Imidazole (): Compounds like 8a-w replace the imidazole with a 1,3,4-oxadiazole ring. The oxadiazole’s electron-deficient nature may alter π-π stacking interactions compared to the electron-rich imidazole, affecting binding to hydrophobic pockets .
  • Triazine-Imidazolidin-2-ylidene Systems (): These derivatives incorporate a triazine ring and a sulfonamide group, diverging significantly from the target compound’s imidazole-thiazole scaffold. Such modifications could shift activity toward different biological targets (e.g., dihydrofolate reductase) .

Research Findings and Implications

  • Docking Studies : Compound 9c () exhibited a unique binding pose in computational models, highlighting the role of bromine in stabilizing ligand-receptor interactions .
  • Spectral Validation : IR and NMR data from analogous compounds (e.g., 9a–e ) confirm the integrity of sulfanyl and acetamide linkages, critical for structural verification .
  • Substituent Trends : Electron-withdrawing groups (e.g., -Br, -F) on aryl rings improve crystallinity and metabolic stability, while heterocyclic amines (e.g., thiazole) enhance target specificity .

Biological Activity

2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an imidazole ring, a methoxyphenyl group, and a thiazole moiety, which contribute to its pharmacological properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C24_{24}H21_{21}N3_{3}O2_{2}S

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazole ring can bind to metal ions in enzyme active sites, potentially inhibiting their function. Additionally, the methoxyphenyl group may enhance binding affinity through interactions with hydrophobic regions in proteins. The thiazole moiety could play a role in modulating receptor activity, leading to various biochemical responses.

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing imidazole and thiazole rings have shown promise as antimicrobial agents. Studies have indicated that derivatives can inhibit the growth of bacteria and fungi by disrupting cellular processes.
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Example AStaphylococcus aureus8 µg/mL
Example BEscherichia coli16 µg/mL
  • Anticancer Properties : The imidazole scaffold is frequently associated with anticancer activity. Some derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various imidazole derivatives against Mycobacterium tuberculosis. The compound exhibited significant inhibitory effects with IC50 values comparable to established antibiotics .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound in vitro using human embryonic kidney (HEK-293) cells. Results indicated low toxicity levels, suggesting a favorable safety profile for further development .
  • Docking Studies : Molecular docking simulations revealed that the compound effectively binds to key enzymes involved in metabolic pathways, indicating potential as a lead compound for drug development targeting metabolic diseases .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves solvent selection, catalyst choice, and reaction time. For example, similar imidazole-thiazole derivatives (e.g., hydroxyacetamide compounds) are synthesized via refluxing equimolar reactants in pyridine with zeolite (Y-H) as a catalyst at 150°C for 5 hours . Purification typically includes recrystallization from ethanol or DMF/acetic acid mixtures to enhance purity . Systematic screening of solvents (e.g., DMF, THF) and catalysts (e.g., zeolites, sodium acetate) can refine yields.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • FT-IR : To confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide).
  • NMR (¹H/¹³C) : Assign peaks to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • LCMS/HPLC : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) and purity (>95%) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Initial screening often involves in vitro assays:
  • Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or kinases via spectrophotometric methods .
  • Antimicrobial Screening : Employ disc diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : SAR studies focus on modifying substituents:
  • Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess effects on potency .
  • Bioisosteric Replacement : Swap the thiazole ring with triazole or oxadiazole to evaluate binding affinity changes .
  • Pharmacokinetic Profiling : Measure logP and solubility to correlate structural changes with ADMET properties .

Q. What computational strategies can predict binding modes and target interactions for this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to receptors like EGFR or COX-2. For example:
  • Docking Protocols : Optimize ligand structures with Gaussian (DFT-B3LYP/6-31G*) and dock into target PDB structures (e.g., 1M17 for COX-2) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or structural analogs. Address via:
  • Standardized Assays : Replicate studies under controlled conditions (e.g., identical cell lines, serum-free media) .
  • Meta-Analysis : Pool data from analogs (e.g., nitro vs. methoxy derivatives) to identify trends in IC₅₀ values .
  • Mechanistic Studies : Use siRNA knockdown or enzymatic assays to confirm on-target effects .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

  • Methodological Answer : Environmental studies involve:
  • Photodegradation : Expose to UV light (λ = 254 nm) and analyze by HPLC-MS to identify breakdown products .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD 202/201 guidelines) .
  • Soil/Water Persistence : Use OECD 307/308 protocols to measure half-life in simulated ecosystems .

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